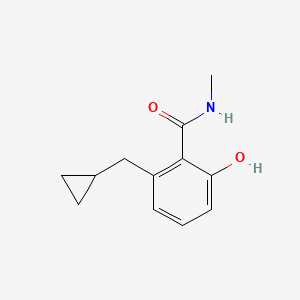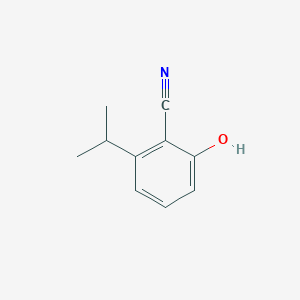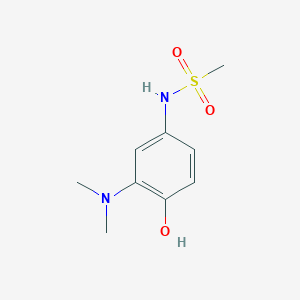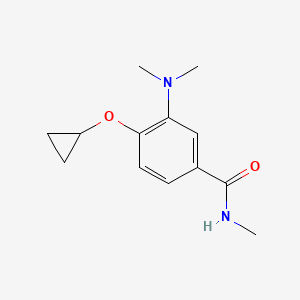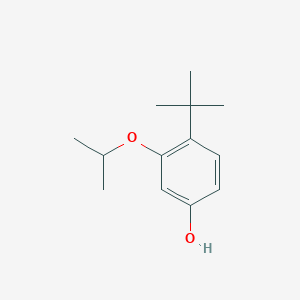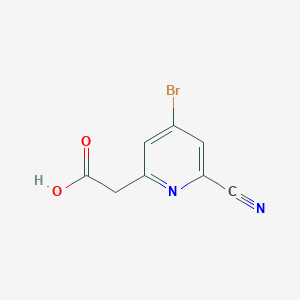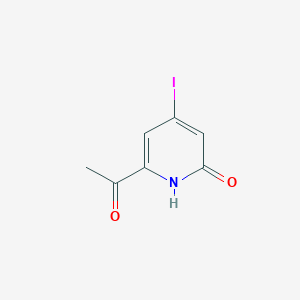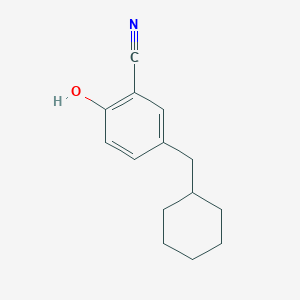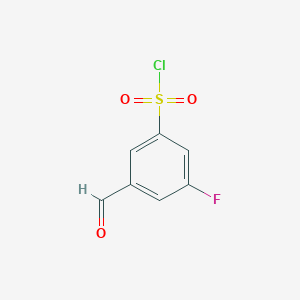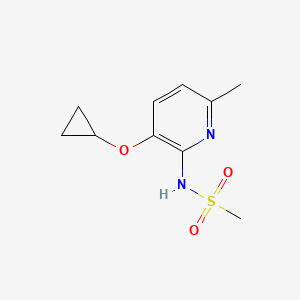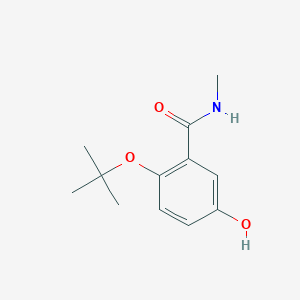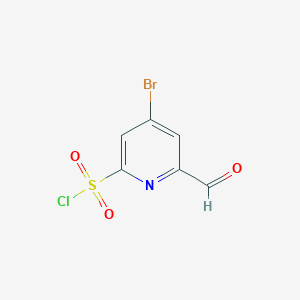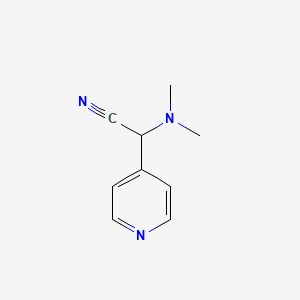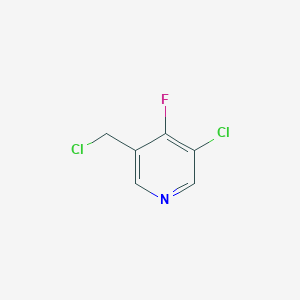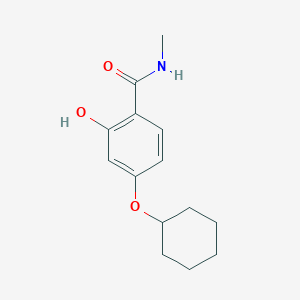
4-(Cyclohexyloxy)-2-hydroxy-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclohexyloxy)-2-hydroxy-N-methylbenzamide is an organic compound characterized by a benzamide core substituted with a cyclohexyloxy group at the 4-position, a hydroxyl group at the 2-position, and a methyl group on the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexyloxy)-2-hydroxy-N-methylbenzamide typically involves the following steps:
Formation of the Benzamide Core: The starting material, 4-hydroxybenzoic acid, is first converted to its corresponding benzoyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Substitution with Cyclohexyloxy Group: The benzoyl chloride is then reacted with cyclohexanol in the presence of a base such as pyridine to form 4-(cyclohexyloxy)benzoic acid.
Hydroxylation: The 4-(cyclohexyloxy)benzoic acid is hydroxylated at the 2-position using a suitable hydroxylating agent like hydrogen peroxide (H2O2) in the presence of a catalyst.
Amidation: Finally, the hydroxylated product is reacted with methylamine (CH3NH2) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Cyclohexyloxy)-2-hydroxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The carbonyl group in the benzamide core can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The cyclohexyloxy group can be substituted with other alkoxy groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of 4-(Cyclohexyloxy)-2-oxo-N-methylbenzamide.
Reduction: Formation of 4-(Cyclohexyloxy)-2-hydroxy-N-methylbenzylamine.
Substitution: Formation of various alkoxy-substituted benzamides.
Aplicaciones Científicas De Investigación
4-(Cyclohexyloxy)-2-hydroxy-N-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(Cyclohexyloxy)-2-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-(Cyclohexyloxy)-2-hydroxybenzamide: Lacks the N-methyl group, which may affect its binding affinity and biological activity.
4-(Cyclohexyloxy)-N-methylbenzamide: Lacks the hydroxyl group, potentially altering its reactivity and interaction with molecular targets.
2-Hydroxy-N-methylbenzamide: Lacks the cyclohexyloxy group, which may influence its solubility and overall chemical properties.
Uniqueness
4-(Cyclohexyloxy)-2-hydroxy-N-methylbenzamide is unique due to the presence of all three functional groups (cyclohexyloxy, hydroxyl, and N-methyl) on the benzamide core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C14H19NO3 |
|---|---|
Peso molecular |
249.30 g/mol |
Nombre IUPAC |
4-cyclohexyloxy-2-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C14H19NO3/c1-15-14(17)12-8-7-11(9-13(12)16)18-10-5-3-2-4-6-10/h7-10,16H,2-6H2,1H3,(H,15,17) |
Clave InChI |
QVUOAWUKDATZKE-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=C(C=C(C=C1)OC2CCCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


